molecular formula C3H2Cl3F3O3S B2707839 2,2,2-Trichloroethyl trifluoromethanesulfonate CAS No. 884520-97-2

2,2,2-Trichloroethyl trifluoromethanesulfonate

Cat. No. B2707839
CAS RN: 884520-97-2
M. Wt: 281.45
InChI Key: IJUHGAPHHHTBAH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,2,2-Trichloroethyl trifluoromethanesulfonate is represented by the InChI code 1S/C3H2Cl3F3O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 . The molecular weight is 281.47 .


Chemical Reactions Analysis

2,2,2-Trichloroethyl trifluoromethanesulfonate is used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,2-Trichloroethyl trifluoromethanesulfonate include a density of 1.8±0.1 g/cm3, a boiling point of 206.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It also has a molar refractivity of 41.4±0.4 cm3 .

Scientific Research Applications

Catalysis and Organic Synthesis

Trifluoromethanesulfonate derivatives, including 2,2,2-Trichloroethyl trifluoromethanesulfonate, are utilized extensively in organic synthesis. For instance, scandium trifluoromethanesulfonate (triflate) has shown remarkable catalytic activity in acylation reactions, effective for both primary and sterically-hindered secondary or tertiary alcohols, emphasizing its potential in selective macrolactonization processes (Ishihara et al., 1996). Furthermore, trifluoromethanesulfonic acid, a related compound, has been identified as a superior catalyst for C- and/or O-acylation reactions, demonstrating wide substrate applicability under various conditions, showcasing the unique catalytic features of trifluoromethanesulfonate derivatives in organic synthesis (Tachrim et al., 2017).

Glycosaminoglycan Synthesis

In the field of glycosaminoglycan synthesis, 2,2,2-Trichloroethyl trifluoromethanesulfonate has been explored as a reagent for sulfo group protection on hexosamine monosaccharides. This approach facilitates the synthesis of glucosamine and galactosamine building blocks, fully differentiated for glycosaminoglycan synthesis. The compatibility of trifluoroethylsulfonate under a variety of reaction conditions highlights its potential as a versatile building block in this domain (Karst et al., 2003).

Electrospray Ionization and Mass Spectrometry

Metal triflates, including those derived from trifluoromethanesulfonate, have been characterized using electrospray ionization and tandem mass spectrometry. This technique allows for the analysis of these compounds in positive and negative ion modes, offering insights into their structural and bonding properties, crucial for understanding their reactivity and applications in catalysis and organic synthesis (Monfardini et al., 2010).

Proton-Conducting Ionic Liquids

2-Sulfoethylammonium trifluoromethanesulfonate has been identified as a novel class of proton-conducting ionic liquids, demonstrating potential for high-temperature PEM fuel cells. Its comparison with phosphoric acid reveals distinct physico-chemical properties and influence on the kinetics of the oxygen reduction reaction, underlining the broad applicability of trifluoromethanesulfonate derivatives in energy-related applications (Wippermann et al., 2016).

Safety And Hazards

2,2,2-Trichloroethyl trifluoromethanesulfonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .

properties

IUPAC Name

2,2,2-trichloroethyl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl3F3O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUHGAPHHHTBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl3F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloroethyl trifluoromethanesulfonate

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